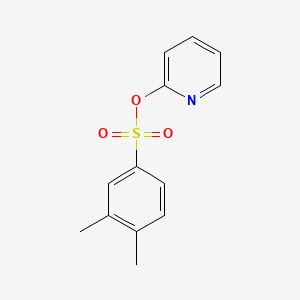
ADP-RIBOSYLCYCLASE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADP-ribosyl cyclase is a bifunctional enzyme that catalyzes the chemical reaction involving NAD+ and water, producing ADP-ribose and nicotinamide . It is a ubiquitous enzyme widely present in animal cells and plays critical roles in various physiological and pathological processes .
Synthesis Analysis
ADP-ribosyl cyclase is produced enzymatically from NAD by ADP-ribosyl cyclases . Several of these proteins have been identified including one isolated from Aplysia californica, two types found in mammals (CD38 and CD157), and three forms in sea urchin . A cyclase activity has also been measured in extracts from Arabidopsis thaliana .Molecular Structure Analysis
The molecular structure of ADP-ribosyl cyclase has been studied extensively. The first protein shown to produce cADPR was named “ADP-ribosyl cyclase” and was purified from extracts of Aplysia californica . Subsequently, CD38, a human lymphocyte antigen, was shown to have cyclase activity as well . These two proteins have been expressed in yeast and an abundance of details about the crystal structures and enzyme mechanisms have been reported .Chemical Reactions Analysis
ADP-ribosyl cyclase catalyzes the chemical reaction involving NAD+ and water, producing ADP-ribose and nicotinamide . The reaction proceeds through cyclic ADP-ribose (cADPR) as an intermediate, which is then hydrolyzed into ADP-ribose . This makes it different from NAD+ glycohydrolase (EC 3.2.2.5), where the reaction does not proceed through cADPR .Physical And Chemical Properties Analysis
ADP-ribosyl cyclase is a soluble protein that is targeted exclusively to the endoplasmic reticulum lumen . It is a Ca2+ signaling second messenger . It may be used to study calcium signaling and has been used to research morphine antinociception and tolerance .Wirkmechanismus
Zukünftige Richtungen
ADP-ribosylation is a ubiquitous modification of biomolecules, including proteins and nucleic acids, that regulates various cellular functions in all kingdoms of life . The recent emergence of new technologies to study ADP-ribosylation has reshaped our understanding of the molecular mechanisms that govern the establishment, removal, and recognition of this modification, as well as its impact on cellular and organismal function . These advances have also revealed the intricate involvement of ADP-ribosylation in human physiology and pathology and the enormous potential that their manipulation holds for therapy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of ADP-Ribosylcyclase involves the conversion of nicotinamide adenine dinucleotide (NAD+) to cyclic ADP-ribose (cADPR) by the enzyme ADP-ribosylcyclase.", "Starting Materials": [ "Nicotinamide adenine dinucleotide (NAD+)" ], "Reaction": [ "NAD+ is converted to cyclic ADP-ribose (cADPR) by the enzyme ADP-ribosylcyclase." ] } | |
CAS-Nummer |
135622-82-1 |
Produktname |
ADP-RIBOSYLCYCLASE |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





